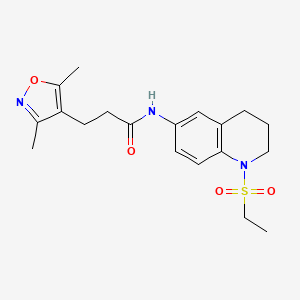![molecular formula C18H13ClFN5O3 B2977401 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1008227-70-0](/img/structure/B2977401.png)
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring and an acetamide group. The presence of chloro and fluoro substituents on the phenyl ring suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the introduction of the chloro and fluoro substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the acetamide group would likely have a significant impact on its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These might include its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Triazolo[1,5-c]pyrimidines as Antiasthma Agents
Research Applications
Compounds with a triazolo[1,5-c]pyrimidine core have been investigated for their potential as antiasthma agents. The human basophil histamine release assay has identified certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors. These compounds were synthesized through a sequence of reactions starting from arylamidines and were selected for further pharmacological and toxicological study based on their promising activity (Medwid et al., 1990) Consensus Paper Details.
Neurokinin-1 Receptor Antagonists
Research Applications
Neurokinin-1 (NK1) receptor antagonists have been developed for potential clinical applications in emesis and depression. A specific compound, characterized by its high affinity and oral activity as an NK1 antagonist, demonstrated significant efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001) Consensus Paper Details.
Radiosynthesis for Herbicide and Safener Studies
Research Applications
The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor, has been conducted to facilitate studies on their metabolism and mode of action. These compounds were synthesized with high specific activity to enable detailed metabolic studies (Latli & Casida, 1995) Consensus Paper Details.
Antitumor Activity of Triazole Derivatives
Research Applications
New triazole derivatives, specifically 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, have been synthesized and evaluated for their antitumor activity. These compounds showed moderate to excellent growth inhibition against a panel of sixty cancer cell lines, highlighting their potential in cancer research (Bhat et al., 2009) Consensus Paper Details.
Synthesis and Evaluation of Antimicrobial Agents
Research Applications
The synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines has resulted in compounds with significant antibacterial activity. These lamotrigine analogs were effective against various bacterial strains, indicating their potential utility in developing new antimicrobial agents (Alharbi & Alshammari, 2019) Consensus Paper Details.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-12-8-11(6-7-13(12)20)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVUQXTJNWEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2977319.png)
![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2977325.png)
![2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2977326.png)
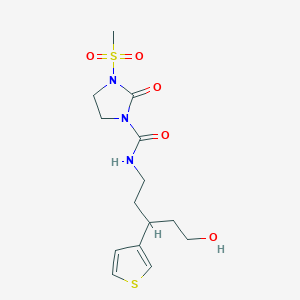
![2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B2977329.png)
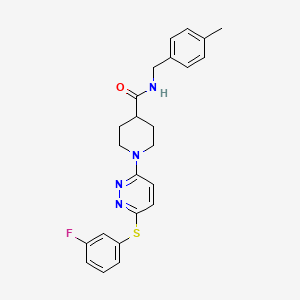
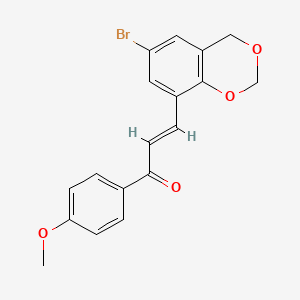
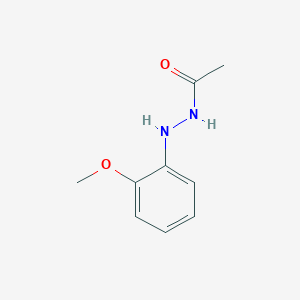
![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)
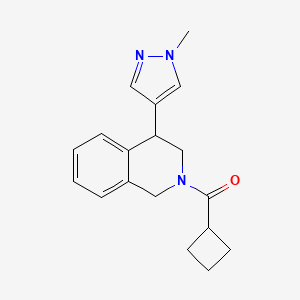
![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)
